![molecular formula C12H11ClN2S B13586554 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride](/img/structure/B13586554.png)
5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride is a chemical compound with the molecular formula C12H11ClN2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
For example, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the thiophene ring .
Scientific Research Applications
5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors or modulators of various enzymes and receptors. For example, some thiophene-based compounds inhibit voltage-gated sodium channels, making them useful as anesthetics .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Its aminomethyl and carbonitrile groups confer unique chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11ClN2S |
|---|---|
Molecular Weight |
250.75 g/mol |
IUPAC Name |
5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H10N2S.ClH/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12;/h1-6H,7,13H2;1H |
InChI Key |
DKZJMTCWNKDITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C#N)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


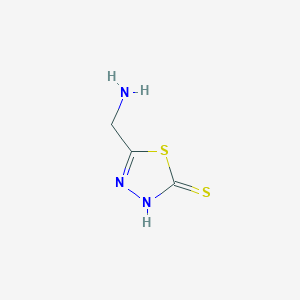
![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
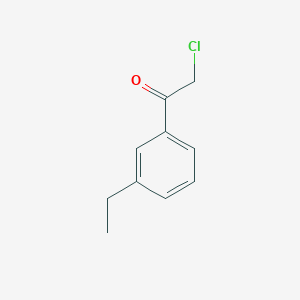
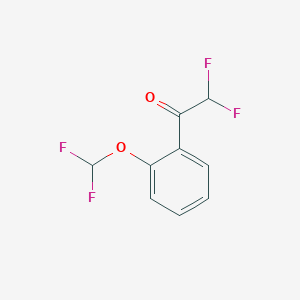


![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)

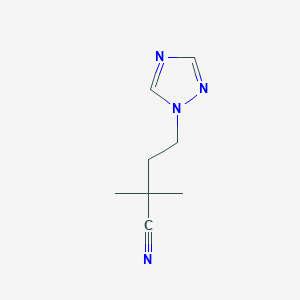
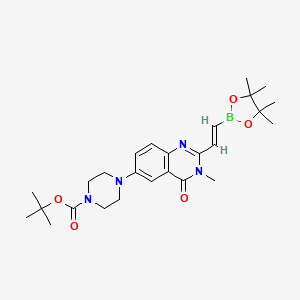

![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)

![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)
